6-Amino-3-(2,4-dichlorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(2,4-dichlorophenyl)picolinic acid is a chemical compound known for its significant biological activity. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.
Preparation Methods
The synthesis of 6-Amino-3-(2,4-dichlorophenyl)picolinic acid involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2,4-dichlorophenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
6-Amino-3-(2,4-dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Amino-3-(2,4-dichlorophenyl)picolinic acid has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,4-dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to auxin-signaling F-box protein 5 (AFB5), disrupting normal auxin signaling pathways in plants. This disruption leads to inhibited growth and eventual plant death . The compound’s ability to interfere with zinc finger proteins (ZFPs) by altering their structure and zinc binding further contributes to its biological effects .
Comparison with Similar Compounds
6-Amino-3-(2,4-dichlorophenyl)picolinic acid can be compared to other similar compounds, such as:
Picloram: Another picolinic acid derivative with herbicidal activity.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another novel herbicide with structural similarities.
These compounds share a common structural framework but differ in their specific substituents and biological activities. The unique combination of the amino and dichlorophenyl groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
6-amino-3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-6-1-2-7(9(14)5-6)8-3-4-10(15)16-11(8)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXOEXNYZWRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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